![molecular formula C12H12Cl2O2 B2520112 Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate CAS No. 1254380-71-6](/img/structure/B2520112.png)
Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate
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Overview
Description
Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of applications in organic synthesis and pharmaceutical chemistry. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are extensively studied. These compounds typically contain a core structure of an ethyl ester with various substituents that can influence their reactivity and physical properties .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction of lithium salts of ethyl cyanoacetate with substituted benzohydroximoyl fluorides , Ru-mediated coupling reactions , and multi-step synthetic routes starting from acetoacetic esters . For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated precursor . Similarly, ethyl 2-cyano-3-alkoxypent-2-enoates are synthesized through a coupling reaction catalyzed by a ruthenium complex . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques, including IR, UV, and NMR spectroscopy, and confirmed by X-ray crystallography . For example, the compound in paper exists as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds. The E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates have been separated and structurally determined, showcasing the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by their functional groups and the presence of substituents. They can participate in various chemical reactions, such as condensation reactions to form heterocyclic systems . For instance, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate is used to prepare fused 3-aminopyranones and pyrimidinones . Similarly, methyl and phenylmethyl derivatives of related compounds are utilized in the synthesis of pyrido[1,2-a]pyrimidin-4-ones and other heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their stability, solubility, and reactivity. The steric hindrance around the tetrasubstituted alkene moiety can lead to structural distortion, as observed in the case of ethyl 2-cyano-3-alkoxypent-2-enoates . Additionally, the formation of hydrogen bonds, as seen in the compound from paper , can influence the compound's solid-state properties and its interactions with other molecules.
Scientific Research Applications
Chemical Synthesis and Characterization
Compounds similar to Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate have been synthesized and characterized to understand their structural and chemical properties. For example, the synthesis and structural analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been described, providing insights into its crystal structure and spectrometric identification, which could be relevant for the study of similar compounds (Johnson et al., 2006).
Polymer Chemistry
Research has also focused on the synthesis of novel polymeric materials using related chemical structures. For instance, the development of polymeric amino protecting groups using monomers like 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate highlights the application of similar compounds in creating new materials with specific properties (Gormanns & Ritter, 1994).
Photochemistry
Another area of application is in the development of photochromic compounds, where the base-induced aerobic dimerization of related compounds has been explored to produce photoactive materials with desired properties. This approach can lead to new applications in light-sensitive materials and switches (Lvov et al., 2017).
Organic Synthesis
The versatility of similar compounds in organic synthesis has been demonstrated through the development of precursors for the synthesis of functionalized enynes and enediynes, showcasing the potential of these chemicals in creating complex organic molecules with specific configurations (Myers et al., 1989).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGSBHRZJHUFOR-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate |
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